Futalosine

Vue d'ensemble

Description

Futalosine is a nucleoside derivative that plays a crucial role in the biosynthesis of menaquinone, also known as vitamin K2, in certain bacteria. This compound is part of the this compound pathway, an alternative route for menaquinone biosynthesis that is distinct from the classical pathway. The this compound pathway is found in a variety of bacteria, including some pathogens, and is essential for their survival and growth .

Applications De Recherche Scientifique

Futalosine and its pathway have significant scientific research applications, particularly in the fields of microbiology and biochemistry. The this compound pathway is a target for developing antibiotics against pathogens like Helicobacter pylori, which causes stomach cancer . Inhibitors of the this compound pathway, such as pulvomycin, have been identified and studied for their potential therapeutic applications . Additionally, the pathway’s role in menaquinone biosynthesis makes it a subject of interest in studies related to bacterial respiration and metabolism .

Mécanisme D'action

Target of Action

Futalosine primarily targets the menaquinone biosynthesis pathway in prokaryotes . Menaquinone, also known as Vitamin K2, is an essential component of the electron-transfer system in these organisms . The key enzyme involved in the this compound pathway is MqnB , which converts this compound into dehypoxanthinyl this compound (DHFL) .

Mode of Action

This compound’s mode of action involves its conversion into DHFL by the enzyme MqnB . This conversion is a crucial step in the biosynthesis of menaquinone . In some bacteria, such as Helicobacter pylori, a variant of this compound known as aminodeoxythis compound (which has adenine instead of hypoxanthine in this compound) is directly converted into DHFL by MqnB .

Biochemical Pathways

This compound is part of an alternative pathway for menaquinone biosynthesis known as the This compound pathway . This pathway operates alongside the classical menaquinone pathway in some bacteria . The this compound pathway involves the conversion of chorismate into 1,4-dihydroxy-6-naphthoate by four enzymes encoded by mqnABCD .

Pharmacokinetics

It’s known that this compound is a crucial intermediate in the biosynthesis of menaquinone, an essential component of the electron-transfer system in prokaryotes .

Result of Action

The conversion of this compound into DHFL by MqnB is a critical step in the biosynthesis of menaquinone . This process contributes to the production of menaquinone, which plays a vital role in the electron-transfer system of prokaryotes .

Action Environment

The this compound pathway is found in a broad range of prokaryotes, including both aerobic and anaerobic organisms . It’s thought to have evolved earlier than the classical menaquinone pathway . The this compound pathway is particularly important in certain bacteria, such as Helicobacter pylori, which causes stomach cancer . As most beneficial intestinal bacteria use the canonical pathway for menaquinone biosynthesis, the this compound pathway is a potential target for the development of specific anti-H. pylori drugs .

Analyse Biochimique

Biochemical Properties

Futalosine is involved in the this compound pathway, an alternative pathway for the biosynthesis of menaquinone . This interaction with MqnB is a crucial step in the this compound pathway .

Cellular Effects

The this compound pathway, which involves this compound, operates in various bacteria, including some pathogens . Disruption of this pathway can lead to the inhibition of bacteriostatic growth . Therefore, this compound has a significant impact on cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into DHFL by the enzyme MqnB . This conversion is a key step in the this compound pathway, which is essential for the biosynthesis of menaquinone .

Metabolic Pathways

This compound is involved in the this compound pathway for the biosynthesis of menaquinone . This pathway is distinct from the classical menaquinone biosynthesis pathway and involves different enzymes and cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of futalosine involves several enzymatic steps. The pathway begins with chorismate, which is converted into this compound through a series of reactions catalyzed by enzymes encoded by the mqn genes. The key steps include the conversion of chorismate to aminodeoxythis compound, followed by the transformation into dehypoxanthinyl this compound .

Industrial Production Methods: the enzymes involved in its biosynthesis can be expressed in recombinant bacterial systems to produce this compound in larger quantities for research purposes .

Analyse Des Réactions Chimiques

Types of Reactions: Futalosine undergoes several types of chemical reactions, including hydrolysis and cyclization. The key reaction in the this compound pathway is the hydrolysis of this compound to dehypoxanthinyl this compound, catalyzed by the enzyme this compound hydrolase . This is followed by a radical cyclization reaction to form cyclic dehypoxanthinyl this compound .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by this compound hydrolase, optimal conditions include a pH of 4.5 and a temperature of 80°C.

Cyclization: Involves radical intermediates and is facilitated by specific enzymes in the this compound pathway.

Major Products:

Dehypoxanthinyl this compound: Formed from the hydrolysis of this compound.

Cyclic dehypoxanthinyl this compound: Resulting from the radical cyclization of dehypoxanthinyl this compound.

Comparaison Avec Des Composés Similaires

Futalosine is unique in its role in the alternative menaquinone biosynthesis pathway. Similar compounds include:

Aplasmomycin: A specific inhibitor of the this compound pathway.

Boromycin: Another inhibitor with similar activity to aplasmomycin.

Tirandamycins: Tetramic acid antibiotics that also inhibit the this compound pathway.

These compounds are distinct from this compound in that they act as inhibitors of the pathway rather than intermediates. The uniqueness of this compound lies in its specific role as a biosynthetic intermediate in the this compound pathway, which is not found in the classical menaquinone biosynthesis pathway .

Activité Biologique

Futalosine is a compound involved in the biosynthesis of menaquinone (vitamin K2) through a unique pathway identified in various bacterial species, particularly in actinomycetes and some pathogenic bacteria. This article delves into the biological activity of this compound, focusing on its enzymatic interactions, inhibition mechanisms, and implications for therapeutic development.

Overview of the this compound Pathway

The this compound pathway is a critical metabolic route for menaquinone biosynthesis in certain bacteria. In this pathway, this compound undergoes several enzymatic transformations to produce menaquinone, which is essential for electron transport and cellular respiration. The key enzymes involved include:

- This compound Hydrolase (MqnB) : Catalyzes the hydrolysis of this compound.

- Aminothis compound Hydrolase (MTAN) : Converts 6-amino-6-deoxythis compound to dehypoxanthinylthis compound.

Recent studies have highlighted the versatility of these enzymes and their potential as targets for antibiotic development.

Enzymatic Assays

Research has demonstrated that this compound exhibits low enzymatic activity when tested with various substrates. For example, a study found that at a concentration of 150 μM, this compound's activity was only 2% compared to other substrates, indicating its limited direct enzymatic role in certain metabolic processes .

Table 1: Enzymatic Activity of this compound

| Substrate | Activity (%) |

|---|---|

| This compound | 2 |

| 6-Amino-6-deoxythis compound | Comparable to known substrates |

| Methylthioadenosine | Significant activity observed |

Case Study: Chlamydia trachomatis

In a significant case study involving Chlamydia trachomatis, researchers explored the effects of this compound pathway inhibitors on bacterial viability. The study revealed that treatment with docosahexaenoic acid (DHA), an inhibitor of the this compound pathway, reduced chlamydial inclusion size and number in HeLa cells. Notably, supplementation with menaquinone-7 (MK-7) nanoparticles rescued these effects, underscoring the this compound pathway's role in chlamydial survival .

Inhibition Mechanisms

Inhibitors targeting the this compound pathway have emerged as promising candidates for antibiotic development. Several compounds have been identified that specifically inhibit key enzymes within this pathway:

- Tirandamycins A and B : These tetramic acid antibiotics have been shown to inhibit the this compound pathway effectively.

- BuT-DADMe-ImmA : A transition state analog that inhibits 6-amino-6-deoxythis compound N-ribosylhydrolase.

Table 2: Inhibitors of the this compound Pathway

| Inhibitor | Target Enzyme | Efficacy |

|---|---|---|

| Tirandamycins A and B | This compound Hydrolase (MqnB) | Effective |

| BuT-DADMe-ImmA | Aminothis compound Hydrolase (MTAN) | High efficacy |

| Docosahexaenoic Acid (DHA) | Menaquinone biosynthesis | Moderate efficacy |

Implications for Therapeutic Development

The identification of the this compound pathway as a target for antibiotic therapy presents new avenues for treating bacterial infections, particularly those caused by C. trachomatis and other pathogens relying on menaquinone for survival. The ability to inhibit this pathway could lead to novel treatments that disrupt bacterial metabolism without affecting human cells.

Propriétés

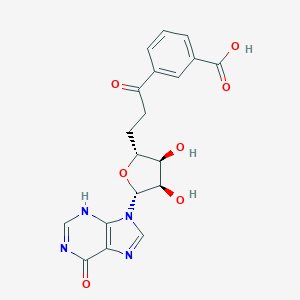

IUPAC Name |

3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27)/t12-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDWXCWBMDQNCV-SCFUHWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438759 | |

| Record name | futalosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210644-32-9 | |

| Record name | futalosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.